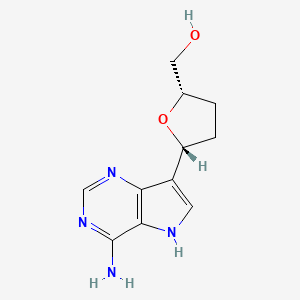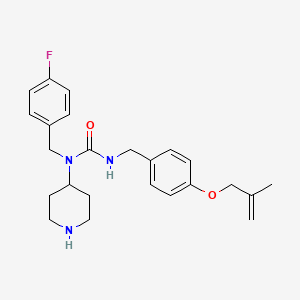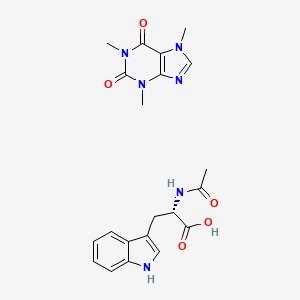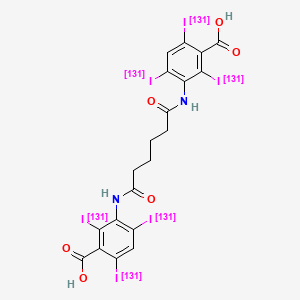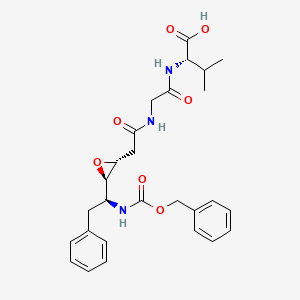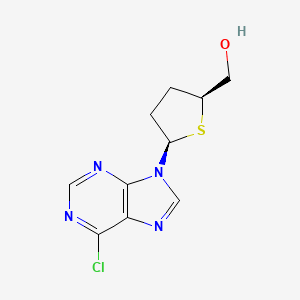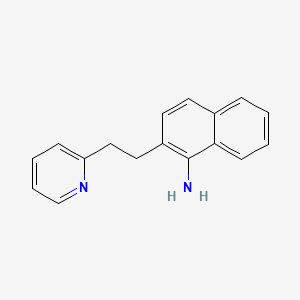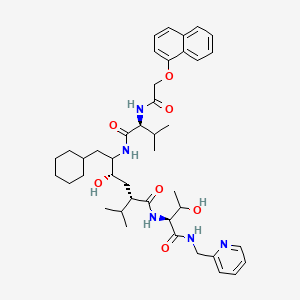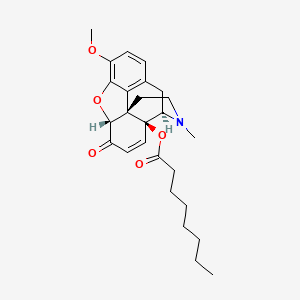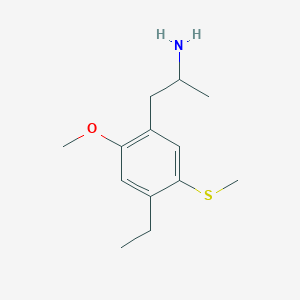![molecular formula C23H14N2Na2O8S2 B12785006 1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt CAS No. 2611-80-5](/img/structure/B12785006.png)
1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 82, also known as C.I. 68205, is a synthetic dye belonging to the class of acid dyes. It is primarily used for coloring textiles, paper, and leather. The compound is known for its vibrant red hue with a blue undertone. Its chemical structure is characterized by the presence of sulfonic acid groups, which enhance its solubility in water and its affinity for protein fibers such as wool and silk .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 82 involves the condensation of 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with aniline. This intermediate product is then sulfonated using sulfuric acid to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of Acid Red 82 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Condensation Reaction: Conducted at elevated temperatures to facilitate the formation of the intermediate product.
Sulfonation: Carried out using concentrated sulfuric acid under controlled conditions to prevent over-sulfonation.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final dye, which is then purified and dried.
Análisis De Reacciones Químicas
Types of Reactions: Acid Red 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can lead to the decolorization of the dye, often used in wastewater treatment to remove dye contaminants.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction Products: Reduced forms of the dye, often colorless or less intensely colored.
Substitution Products: Modified dyes with altered solubility, affinity, or color properties.
Aplicaciones Científicas De Investigación
Acid Red 82 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing wool, silk, and nylon. .
Mecanismo De Acción
The mechanism of action of Acid Red 82 involves its interaction with substrates through ionic and hydrogen bonding. The sulfonic acid groups enhance its solubility and binding affinity to protein fibers. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope. The molecular targets include amino groups in proteins and nucleic acids .
Comparación Con Compuestos Similares
Acid Red 80: Another acid dye with similar applications but different shade and fastness properties.
Acid Red 87: Known for its use in the textile industry with slightly different chemical properties.
Uniqueness of Acid Red 82:
Color Properties: Acid Red 82 has a unique red hue with a blue undertone, making it distinct from other red dyes.
Solubility: The presence of multiple sulfonic acid groups enhances its solubility in water.
Affinity: High affinity for protein fibers, making it suitable for dyeing wool and silk
Acid Red 82 stands out due to its vibrant color, excellent solubility, and strong affinity for protein fibers, making it a valuable dye in various industries and scientific research applications.
Propiedades
Número CAS |
2611-80-5 |
|---|---|
Fórmula molecular |
C23H14N2Na2O8S2 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
disodium;4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C23H16N2O8S2.2Na/c1-25-18-9-8-17(24-16-7-6-12(34(28,29)30)10-19(16)35(31,32)33)22-21(18)15(11-20(25)26)13-4-2-3-5-14(13)23(22)27;;/h2-11,24H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clave InChI |
NTWZVSRLUAOEKA-UHFFFAOYSA-L |
SMILES canónico |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



